Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(pyridazin-3-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-7-12-9-5-4-6-14-15-9/h4-6H,7-8H2,1-3H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZKGUIBRHKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-(pyridazin-3-ylamino)ethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Pyridazine vs. Triazolo-Pyridazine Derivatives
The parent compound’s pyridazine ring is replaced in tert-butyl N-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)carbamate with a fused triazolo-pyridazine system. The addition of a triazole ring and chlorine substituent enhances π-π stacking and hydrogen-bonding capabilities, making it more potent in targeting kinase active sites .
Heterocyclic Bioisosteres
In tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate, the pyridazine is replaced with a pyridine-thiazole hybrid. The thiazole ring acts as a bioisostere for phenyl or pyridine groups, offering improved solubility and metabolic resistance due to sulfur’s electronegativity .
Substituent Effects on Physicochemical Properties
- Methoxy Groups : The methoxy substituent in tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate increases lipophilicity (logP ~1.8), favoring blood-brain barrier penetration for CNS applications .
- Trifluoroethyl Groups: The trifluoroethyl moiety in tert-butyl N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate introduces strong electron-withdrawing effects, enhancing metabolic stability and altering pKa for optimized receptor interactions .
Reactive Functional Groups
- Azides: The azidoethyl group in tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate enables click chemistry for rapid bioconjugation, though it poses safety risks due to azide explosivity .
- Bromoalkanes : Bromine in tert-butyl (2-(2-bromoethoxy)ethyl)carbamate facilitates nucleophilic substitutions, making it a versatile intermediate for alkylation or polymer synthesis .
Biological Activity
Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the following molecular formula and structure:
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 238.29 g/mol
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an aminoethyl chain substituted with a pyridazinyl group. This unique structure may contribute to its biological activity through specific interactions with biomolecules.
The precise mechanism of action for this compound remains largely undetermined. However, preliminary studies suggest several possible pathways:
- Enzyme Interaction : The compound may interact with various enzymes and proteins, influencing their activity and potentially acting as an enzyme inhibitor.
- Cell Signaling : It is hypothesized that this compound could affect cell signaling pathways, leading to changes in gene expression and cellular metabolism.
- Binding Interactions : The compound might exert its effects through binding interactions with specific molecular targets, which could lead to alterations in cellular functions.
Cellular Effects
Research indicates that this compound may have significant effects on cell function:
- Gene Expression : Initial studies suggest it may modulate the expression of genes involved in critical cellular processes.
- Metabolic Pathways : Its impact on metabolic pathways is under investigation, particularly regarding its potential role in cancer metabolism.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-Boc-ethylenediamine | N-Boc-ethylenediamine | Used as a protecting group for amines; limited biological data available |
| tert-Butyl carbamate | tert-Butyl carbamate | Commonly used in organic synthesis; lacks specific biological activity data |
The distinct structure of this compound allows it to interact uniquely with biological targets, potentially leading to novel therapeutic applications.
Study 1: Enzyme Inhibition
A study focusing on the inhibition of human carbonic anhydrase (hCA II) demonstrated that compounds similar to this compound exhibit varying degrees of inhibition based on structural modifications. While direct data on this compound is lacking, insights from related compounds suggest potential inhibitory effects against hCA II, which is crucial for various physiological processes .
Study 2: Antimicrobial Activity
Research into related pyrazole compounds revealed moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Although specific studies on this compound are needed, these findings indicate a possible avenue for exploring its antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
